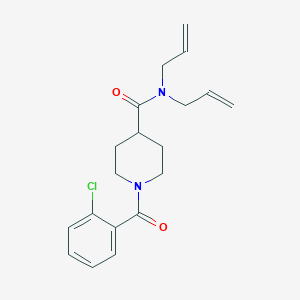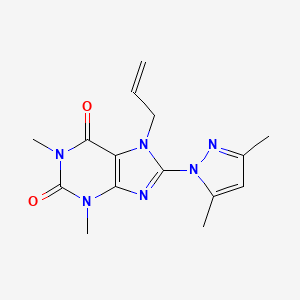
3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid
描述
3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid, also known as CLDIP, is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a pyridinecarboxylic acid derivative that contains both a chloro and isoxazole group. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid involves the inhibition of dihydroorotate dehydrogenase, which is an essential enzyme in the biosynthesis of pyrimidine nucleotides. This inhibition leads to the depletion of pyrimidine nucleotides, which are necessary for DNA synthesis and cell proliferation. 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has also been shown to inhibit the production of inflammatory cytokines, which can lead to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has also been found to have an inhibitory effect on the immune system, which can be both advantageous and disadvantageous depending on the application.
实验室实验的优点和局限性
One of the advantages of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid is its potency as an inhibitor of dihydroorotate dehydrogenase. This makes it a potential candidate for cancer treatment and other diseases that involve cell proliferation. However, the inhibitory effect of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid on the immune system can also be a limitation in certain applications. Additionally, the synthesis of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid can be challenging and may require specialized equipment and expertise.
未来方向
There are several future directions for research on 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid. One potential direction is to investigate its potential as a cancer treatment. 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another direction is to explore its antibacterial properties, which could lead to the development of new antibiotics. Additionally, the immunomodulatory effects of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid could be further studied to determine its potential in treating autoimmune diseases.
科学研究应用
3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has also been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition can lead to the suppression of cell growth and proliferation, making 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid a potential candidate for cancer treatment.
属性
IUPAC Name |
3-chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-5-9(6(2)17-14-5)8-4-3-7(12)10(13-8)11(15)16/h3-4H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHVNORMWPOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate](/img/structure/B4446391.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine trifluoroacetate](/img/structure/B4446392.png)

![4-(acetylamino)-N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4446406.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide](/img/structure/B4446419.png)


![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide](/img/structure/B4446436.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-methylbenzamide](/img/structure/B4446442.png)
![7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4446444.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride](/img/structure/B4446447.png)
![5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446457.png)
![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4446464.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446477.png)